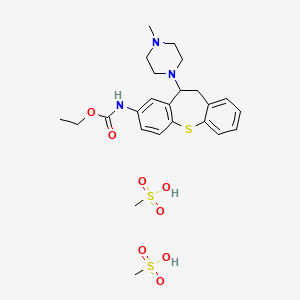

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate

Descripción

The compound Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate (hereafter referred to by its full name) is a tricyclic dibenzo-thiepin derivative featuring a piperazinyl substituent and a carbamic acid ethyl ester group. The dibenzo-thiepin core suggests similarities to antipsychotic agents like clozapine derivatives, while the carbamate and dimethanesulfonate groups may influence solubility, stability, and receptor binding .

Propiedades

Número CAS |

51724-29-9 |

|---|---|

Fórmula molecular |

C24H35N3O8S3 |

Peso molecular |

589.8 g/mol |

Nombre IUPAC |

ethyl N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]carbamate;methanesulfonic acid |

InChI |

InChI=1S/C22H27N3O2S.2CH4O3S/c1-3-27-22(26)23-17-8-9-21-18(15-17)19(25-12-10-24(2)11-13-25)14-16-6-4-5-7-20(16)28-21;2*1-5(2,3)4/h4-9,15,19H,3,10-14H2,1-2H3,(H,23,26);2*1H3,(H,2,3,4) |

Clave InChI |

JQCATVKDJZXLNP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazinyl group and the ethyl ester moiety. The final step involves the formation of the dimethanesulfonate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Análisis De Reacciones Químicas

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues with Piperazinyl Groups

(a) Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)

- Structure : Shares a tricyclic dibenzo-diazepine core and a piperazinyl group.

- Synthesis : Prepared via reaction of a titanium tetrakisamine complex with a tricyclic lactam .

- Application : Intermediate for clozapine-like antipsychotics, with efforts to mitigate hematological side effects (e.g., agranulocytosis).

(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Piperazine linked to a fluorenylmethoxycarbonyl (Fmoc) group and acetic acid.

- Role : Used in peptide synthesis for amine protection.

- Comparison : Highlights the versatility of piperazine in drug design. The target compound’s dimethanesulfonate may enhance solubility compared to the Fmoc group’s bulkiness .

Carbamate Derivatives

(a) Dimetilan (Carbamic Acid Dimethyl-1-[(Dimethylamino)Carbonyl]-5-Methyl-1H-Pyrazol-3-yl Ester)

- Structure : Pyrazole-based carbamate with dual dimethylcarbamoyl groups.

- Application : Insecticide targeting acetylcholinesterase.

- Contrast : The target compound’s dibenzo-thiepin core and piperazinyl group suggest central nervous system (CNS) activity rather than insecticidal effects. This underscores how carbamate functionalization directs therapeutic vs. toxicological outcomes .

(b) Semi-Carbazido Propionic Acid Hydrazide

- Synthesis : Derived from β-alanine ester and chlorocarbonic acid esters.

Heterocyclic Systems with Similar Substituents

(a) Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)

- Structure: Thiazolo-pyrimidine cores with substituents like 5-methylfuran and cyano groups.

- Data: 11a: Molecular formula C₂₀H₁₀N₄O₃S, IR peaks for NH and CN groups, and NMR signals for aromatic protons . 11b: Enhanced cyano substitution (C₂₂H₁₇N₃O₃S) with similar spectral features .

- Comparison : Unlike the target compound, these lack a tricyclic system but share heterocyclic complexity. Their yields (~68%) and crystallinity suggest synthetic challenges common to polycyclic carbamates .

(b) Carbamic Acid,[3-(10,11-Dihydro-11-Oxo-5,10-Epoxy-5H-Dibenzo[a,d]Cyclohepten-5-yl)Propyl]Methyl-, Ethyl Ester, Oxime

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s tricyclic system and dimethanesulfonate salt likely require multi-step synthesis, akin to desmethylclozapine’s titanium-mediated pathway .

- Pharmacological Potential: Structural parallels to clozapine suggest antipsychotic activity, but the carbamate group may reduce hematological risks compared to clozapine’s nitro group .

- Solubility and Bioavailability : The dimethanesulfonate counterion could enhance aqueous solubility relative to neutral carbamates like Dimetilan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.